molecular formula C14H21N5O2 B12727196 N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide CAS No. 174752-82-0

N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide

Cat. No.: B12727196
CAS No.: 174752-82-0
M. Wt: 291.35 g/mol
InChI Key: GKOURUKPDVSWPO-UHFFFAOYSA-N
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Description

N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. This particular compound features a triazenyl group (-NNN-) attached to a phenyl ring, which is further connected to a morpholineacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with 4-morpholineacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
  • 1,3-Diphenyltriazene
  • Dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide)

Uniqueness

N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is unique due to its specific combination of the triazenyl group with a morpholineacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for forming stable metal complexes .

Properties

CAS No.

174752-82-0

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20)

InChI Key

GKOURUKPDVSWPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2

Origin of Product

United States

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